molecular formula C17H24O2 B1196487 Falcarindiol

Falcarindiol

Cat. No.: B1196487
M. Wt: 260.4 g/mol
InChI Key: QWCNQXNAFCBLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is a polyyne compound with two carbon-carbon triple bonds and two double bonds, making it structurally unique. In carrots, it occurs in a concentration of approximately 2 mg/kg . This compound is known for its protective properties against fungal diseases in plants .

Chemical Reactions Analysis

Types of Reactions

Panaxynol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various polyacetylenes and related compounds .

Scientific Research Applications

Antimicrobial Properties

Falcarindiol exhibits potent antimicrobial activity, particularly against Pseudomonas aeruginosa, a common pathogen responsible for various infections.

  • Mechanism of Action : Research indicates that this compound inhibits several virulence factors in P. aeruginosa, including the type III secretion system and quorum sensing pathways. This inhibition leads to reduced motility and pyocyanin production, which are critical for the pathogen's virulence .
  • In Vivo Studies : In a burned mouse model, treatment with this compound significantly improved survival rates in infected mice. Mice treated with this compound showed a survival rate of 90% after four days compared to 0% in untreated controls . These results suggest that this compound could be a promising candidate for developing new antipathogenic therapies.

Anticancer Activity

This compound has demonstrated significant anticancer properties across multiple studies.

  • Colon Cancer : A study reported that this compound preferentially induces apoptosis in colon cancer cells while sparing normal cells. It operates through mechanisms involving endoplasmic reticulum stress and activation of the unfolded protein response . this compound also enhances the efficacy of standard chemotherapeutics like 5-fluorouracil, indicating its potential as an adjunct therapy .
  • Breast Cancer : Similar effects have been observed in breast cancer cells, where this compound induces caspase-dependent cell death and promotes autophagy as a contributing factor to cell death . The compound has shown synergistic effects with other anticancer agents such as bortezomib, enhancing their efficacy against cancer cells .

Metabolic Modulation

Recent investigations have highlighted this compound's role in metabolic regulation.

  • Lipid Metabolism : A study indicated that this compound purified from carrots leads to elevated levels of lipid droplets and upregulation of peroxisome proliferator-activated receptor-gamma gene expression. This suggests potential applications in managing metabolic disorders related to lipid metabolism .

Summary Table of Applications

Application AreaMechanism/EffectReferences
AntimicrobialInhibits virulence factors in Pseudomonas aeruginosa; improves survival rates in infected mice
Anticancer (Colon)Induces apoptosis via ER stress; enhances efficacy of 5-fluorouracil
Anticancer (Breast)Induces caspase-dependent cell death; synergistic effects with bortezomib
Metabolic ModulationUpregulates lipid metabolism genes; increases lipid droplet formation

Case Studies

  • Virulence Inhibition : A study involving Pseudomonas aeruginosa demonstrated that this compound significantly reduced the expression of virulence-associated genes, leading to decreased pathogenicity and improved survival rates in animal models .
  • Cancer Treatment Synergy : In colorectal cancer models, this compound not only induced cell death but also enhanced the effectiveness of conventional chemotherapy drugs, suggesting its utility as part of combination therapies .
  • Lipid Regulation : Research on metabolic effects showed that this compound could play a role in managing lipid levels, indicating its potential application in metabolic syndrome treatments .

Properties

IUPAC Name

heptadeca-1,9-dien-4,6-diyne-3,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCNQXNAFCBLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(C#CC#CC(C=C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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